

# An In-depth Technical Guide to Neutrophil Cytosolic Factor 1 (NCFP/p47phox)

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## Compound of Interest

Compound Name: NCFP

Cat. No.: B1677930

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## Introduction and Background

Neutrophil Cytosolic Factor 1 (**NCFP**), more commonly known as p47phox, is a critical organizing subunit of the NOX2-containing NADPH oxidase enzyme complex. This complex is paramount in the innate immune response, responsible for generating superoxide and other reactive oxygen species (ROS) to eliminate invading pathogens. In its resting state, the NADPH oxidase complex is dormant, with its components segregated between the cytosol and the cell membrane. Upon cellular activation by various stimuli, **NCFP** orchestrates the assembly of the cytosolic subunits with the membrane-bound cytochrome b558, leading to the production of ROS. Dysregulation of **NCFP** function is implicated in a variety of pathologies, including chronic granulomatous disease (CGD), cardiovascular diseases, and inflammatory disorders, making it a significant target for therapeutic intervention.

This technical guide provides a comprehensive overview of **NCFP**, focusing on its signaling pathways, key quantitative data, and detailed experimental protocols for researchers and drug development professionals.

## Data Presentation

### Quantitative Data Summary

The activation and function of **NCFP** are governed by a series of phosphorylation events and protein-protein interactions. The following tables summarize key quantitative data related to these processes.

Table 1: **NCFP** (p47phox) Phosphorylation Sites and Associated Kinases

Phosphorylation Site	Kinase(s)	Role in Activation
Ser303, Ser304	Protein Kinase C (PKC) $\alpha$ , $\beta$ II, $\delta$ ; Akt	Initiates the conformational change to relieve autoinhibition.[1]
Ser315	PKC $\alpha$ , $\beta$ II, $\delta$	Contributes to the release of the autoinhibitory conformation.
Ser320	PKC $\alpha$ , $\beta$ II, $\delta$	Important for the full activation of the NADPH oxidase complex.
Ser328	PKC $\alpha$ , $\beta$ II, $\delta$	A major phosphorylation site that is crucial for the conformational opening.[1]
Ser345	ERK1/2, p38 MAPK	Primes the NCFP for subsequent phosphorylation and activation.
Ser359, Ser370	PKC $\alpha$ , $\beta$ II, $\delta$	Involved in the complete activation of the complex.
Ser379	PKC $\alpha$ , $\beta$ II, $\delta$	A key phosphorylation event that initiates the activation cascade.

Table 2: Kinetic and Binding Affinity Data for **NCFP** (p47phox) and its Interactions

Interacting Molecules	Parameter	Value	Method
PKC $\alpha$ and p47phox	Km	10.33 $\mu$ M	In vitro kinase assay
PKC $\beta$ II and p47phox	Km	3.37 $\mu$ M	In vitro kinase assay
PKC $\delta$ and p47phox	Km	2.37 $\mu$ M	In vitro kinase assay
PKC $\zeta$ and p47phox	Km	2.13 $\mu$ M	In vitro kinase assay
p47phox tandem SH3 domains and p22phox C-terminus	Kd	0.19 - 0.64 $\mu$ M	Isothermal Titration Calorimetry, Fluorescence Titration[2]
Full-length phosphorylated p47phox and p22phox C-terminus	Kd	55 nM	Surface Plasmon Resonance[2]
Full-length unphosphorylated p47phox and p22phox C-terminus	No significant binding	Surface Plasmon Resonance[2]	

## Experimental Protocols

### In Vitro Phosphorylation of NCFP (p47phox) by Protein Kinase C (PKC)

This protocol describes the in vitro phosphorylation of recombinant **NCFP** by a generic PKC isoform.

Materials:

- Recombinant human **NCFP** (p47phox) protein
- Active Protein Kinase C (PKC)

- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ATP solution (10 mM)
- Phosphatidylserine and Diacylglycerol (for PKC activation)
- [ $\gamma$ -<sup>32</sup>P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection)
- SDS-PAGE loading buffer

#### Procedure:

- Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order: kinase reaction buffer, phosphatidylserine (150  $\mu$ g/mL), and diacylglycerol (5  $\mu$ g/mL).
- Add 1  $\mu$ g of recombinant **NCFP** to the reaction mixture.
- Add 25 ng of purified PKC.
- To initiate the reaction, add ATP to a final concentration of 50  $\mu$ M. For radioactive labeling, include [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate the reaction at 30°C for 15-30 minutes.
- Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
- Analyze the samples by SDS-PAGE followed by autoradiography (for <sup>32</sup>P-labeled samples) or Western blotting with phospho-specific **NCFP** antibodies.

## Co-Immunoprecipitation of NCFP (p47phox) and p22phox from Activated Neutrophils

This protocol details the co-immunoprecipitation of the **NCFP**-p22phox complex from phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophil-like cells (e.g., differentiated HL-60 cells).

#### Materials:

- Differentiated HL-60 cells
- Phorbol 12-myristate 13-acetate (PMA)
- Ice-cold PBS
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
- Anti-**NCFP** (p47phox) antibody
- Protein A/G agarose beads
- Wash buffer (lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)
- SDS-PAGE loading buffer

Procedure:

- Stimulate differentiated HL-60 cells with 100 ng/mL PMA for 10 minutes at 37°C to induce **NCFP** phosphorylation and translocation.
- Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-**NCFP** antibody overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 2-3 hours at 4°C.
- Collect the beads by centrifugation and wash them 3-5 times with cold wash buffer.
- Elute the protein complexes by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes.

- Analyze the eluate by SDS-PAGE and Western blotting using antibodies against **NCFP** and p22phox.

## Measurement of NADPH Oxidase Activity via Cytochrome c Reduction

This protocol measures the production of superoxide by the assembled NADPH oxidase complex in a cell-free system.

### Materials:

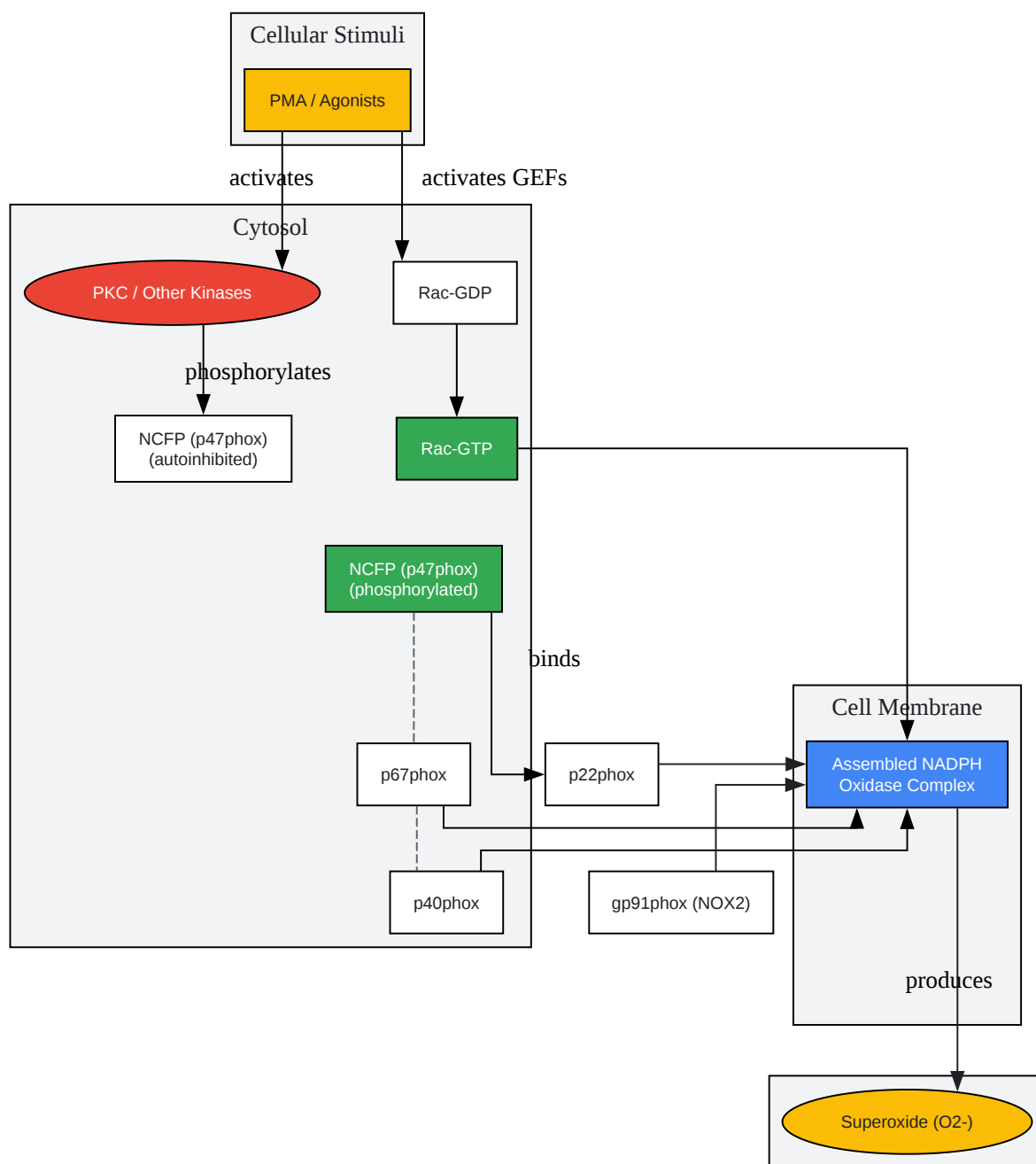
- Neutrophil membrane and cytosol fractions (or recombinant NADPH oxidase components)
- Cytochrome c from horse heart
- NADPH
- Arachidonic acid (or other activators)
- Superoxide dismutase (SOD)
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Spectrophotometer

### Procedure:

- Prepare a reaction mixture containing assay buffer, cytochrome c (e.g., 1 mg/mL), and the membrane and cytosol fractions (or recombinant proteins).
- Prepare a parallel reaction mixture containing all components plus SOD as a negative control to ensure the specificity of the superoxide measurement.
- Initiate the reaction by adding NADPH (e.g., to a final concentration of 100  $\mu$ M) and an activator like arachidonic acid.
- Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

- Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome c ( $21.1 \text{ mM}^{-1}\text{cm}^{-1}$ ).

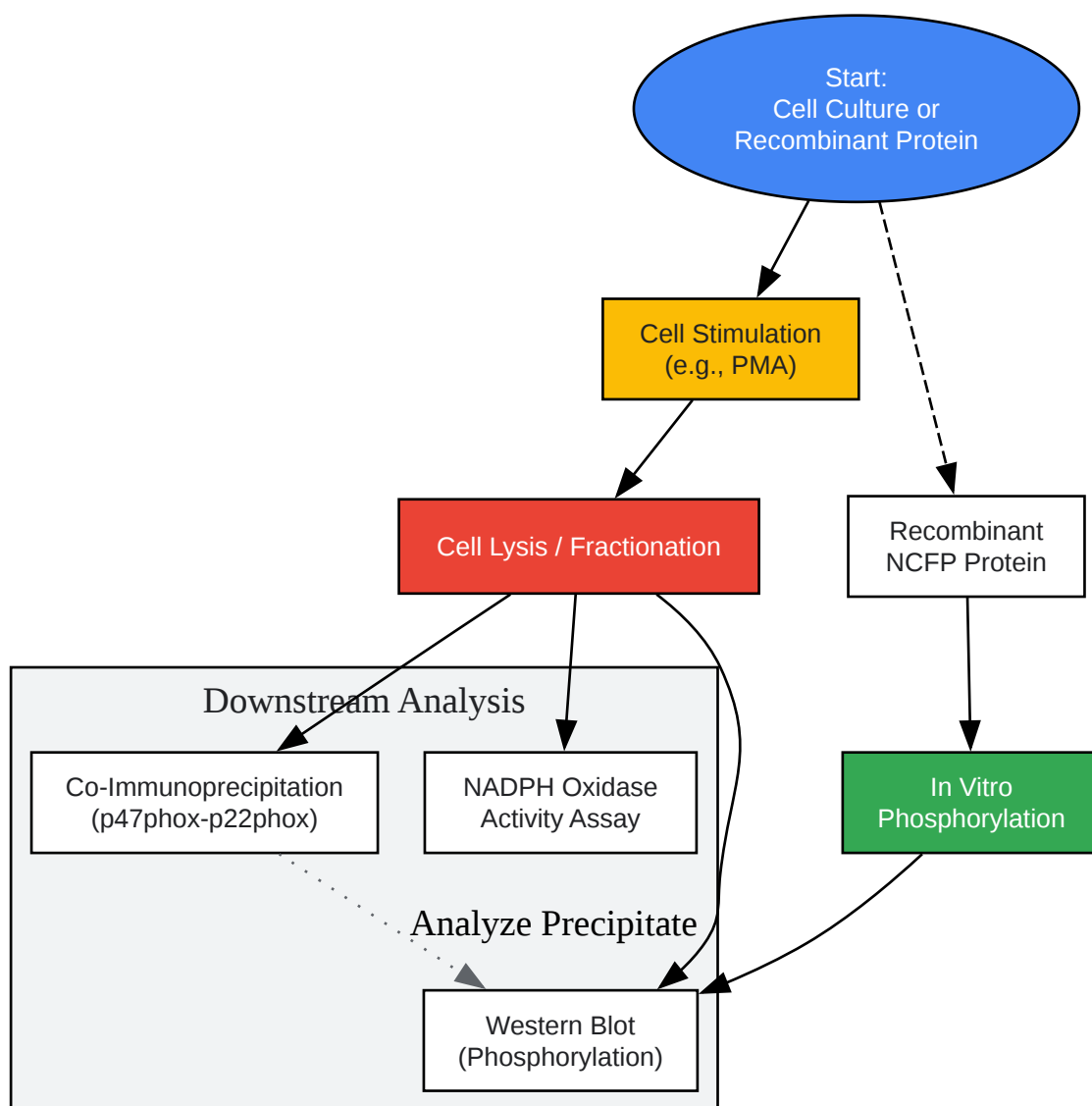
## Mandatory Visualization



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Caption: **NCFP** (p47phox) activation and NADPH oxidase assembly signaling pathway.





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Caption: General experimental workflow for studying **NCFP** (p47phox) function.

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## References

- 1. p47phox, the phagocyte NADPH oxidase/NOX2 organizer: structure, phosphorylation and implication in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p47phox Molecular Activation for Assembly of the Neutrophil NADPH Oxidase Complex - PMC [pmc.ncbi.nlm.nih.gov]
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